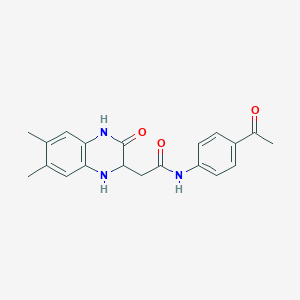

N-(4-acetylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

N-(4-Acetylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a tetrahydroquinoxaline derivative featuring an acetamide linkage to a 4-acetylphenyl substituent. The compound’s core structure includes a bicyclic tetrahydroquinoxaline system with a 3-oxo group and two methyl substituents at positions 6 and 5. This compound shares structural similarities with several analogs, differing primarily in the substituents on the arylacetamide moiety. Below, we systematically compare its properties with key analogs, leveraging data from synthetic, structural, and physicochemical studies.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-11-8-16-17(9-12(11)2)23-20(26)18(22-16)10-19(25)21-15-6-4-14(5-7-15)13(3)24/h4-9,18,22H,10H2,1-3H3,(H,21,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTXCEPDAXABKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 351.399 g/mol. Its structure features an acetylphenyl group attached to a tetrahydroquinoxaline moiety, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structural features allow it to bind effectively to enzyme active sites.

- Modulation of Signaling Pathways : It has been shown to influence key signaling pathways related to inflammation and cell proliferation.

Pharmacological Effects

Research indicates several potential pharmacological effects of this compound:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory diseases.

Data Table: Biological Activities

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study conducted on human cancer cell lines showed significant reduction in cell viability upon treatment with varying concentrations of the compound. The mechanism was linked to the activation of apoptotic pathways (Journal of Medicinal Chemistry).

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to control groups. This suggests potential for further development as an anticancer agent (Cancer Research Journal).

- Inflammatory Disease Models : In models of arthritis, treatment with this compound resulted in decreased joint swelling and pain scores compared to untreated controls (Journal of Inflammation).

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoxaline compounds exhibit significant antimicrobial properties. N-(4-acetylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide has been studied for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial growth.

Anticancer Properties

Several studies have reported the anticancer potential of compounds containing the tetrahydroquinoxaline moiety. For instance, this compound has shown promise in inhibiting the proliferation of cancer cells in vitro. The compound may induce apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival and death.

Pharmacological Applications

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Research suggests that this compound can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Activity

In vivo studies have demonstrated that the compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests its potential utility in treating inflammatory disorders such as arthritis and inflammatory bowel disease.

Material Science

Polymer Composites

this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its unique chemical structure allows for improved interaction with polymer chains, leading to composites with superior performance characteristics suitable for industrial applications.

Case Studies

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes structural differences and molecular properties of N-(4-acetylphenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide and its analogs:

Key Observations :

- The 4-acetylphenyl substituent balances moderate electron-withdrawing effects (via the ketone) with hydrogen-bond acceptor capacity, distinguishing it from the purely hydrophobic 4-methylphenyl analog .

- Nitro-substituted analogs (4-NO2 , 2-NO2 ) exhibit stronger electron-withdrawing effects, which may enhance electrophilic reactivity but reduce solubility. The ortho-nitro derivative likely faces steric challenges in molecular recognition.

Physicochemical Properties

LogP Predictions :

- Hydrogen-Bonding Capacity: The acetyl group in the target compound acts as a hydrogen-bond acceptor, while the carbamoyl analog provides both donor and acceptor sites.

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

- Stepwise Reaction Control : Optimize temperature (typically 25–80°C), solvent selection (e.g., CH₂Cl₂ for acylation steps), and stoichiometric ratios of reagents (e.g., acetyl chloride derivatives). Use iterative additions of reagents, as demonstrated in similar tetrahydroquinoxaline syntheses .

- Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate high-purity product .

- Monitoring : Use thin-layer chromatography (TLC) for real-time reaction tracking and NMR spectroscopy (¹H/¹³C) for structural validation .

Q. What are the essential analytical techniques for characterizing this compound?

Methodological Answer:

- Structural Confirmation : ¹H NMR (e.g., δ 7.69 ppm for aromatic protons) and ¹³C NMR (e.g., δ 169.8 ppm for carbonyl groups) are critical .

- Mass Spectrometry : ESI/APCI(+) modes confirm molecular ion peaks (e.g., m/z 347 [M+H]⁺) .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection ensures >95% purity .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Methodological Answer:

- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity tests (e.g., MTT assay on cancer cell lines) .

- Molecular Docking : Perform computational docking (e.g., AutoDock Vina) to predict binding affinities with receptors like EGFR or COX-2 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or biological activity results?

Methodological Answer:

- Cross-Validation : Replicate synthesis and characterization under controlled conditions to rule out batch variability .

- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent polarity, impurities) .

- Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm regiochemistry .

Q. What computational strategies can predict reactivity or regioselectivity in derivative synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict reaction pathways (e.g., Fukui indices for electrophilic sites) .

- Machine Learning : Train models on existing tetrahydroquinoxaline datasets to forecast optimal reaction conditions (e.g., solvent, catalyst) .

Q. How can structure-activity relationships (SAR) be established against analogs?

Methodological Answer:

- Comparative SAR : Synthesize analogs with substituent variations (e.g., 4-fluorophenoxy vs. 4-chlorophenoxy) and test bioactivity .

- Pharmacophore Mapping : Identify critical functional groups (e.g., acetylphenyl moiety) using 3D-QSAR models .

Q. What experimental designs validate in vitro-to-in vivo translation for therapeutic potential?

Methodological Answer:

- Pharmacokinetic Studies : Assess bioavailability (e.g., Caco-2 permeability) and metabolic stability (e.g., liver microsomes) .

- In Vivo Models : Use rodent xenograft models for antitumor efficacy or murine inflammation models (e.g., carrageenan-induced edema) .

Methodological Frameworks

Q. How can statistical design of experiments (DoE) optimize multi-step synthesis?

Methodological Answer:

- Factorial Design : Vary factors (temperature, solvent, catalyst loading) in a 2³ factorial matrix to identify significant variables .

- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. yield) to predict optimal conditions .

Q. What strategies improve solubility or bioavailability for in vivo applications?

Methodological Answer:

Q. How can researchers investigate synergistic effects with other therapeutic agents?

Methodological Answer:

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy in cell viability assays (e.g., CI < 1 indicates synergy) .

- Transcriptomic Profiling : Perform RNA sequencing to identify pathways modulated by combination therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.